molecular formula C9H3F6N B1295164 3,5-Bis(trifluoromethyl)benzonitrile CAS No. 27126-93-8

3,5-Bis(trifluoromethyl)benzonitrile

Cat. No. B1295164
CAS RN: 27126-93-8
M. Wt: 239.12 g/mol
InChI Key: CZKHHAOIHXHOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)benzonitrile is a chemical compound that has garnered attention due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of trifluoromethyl groups in the compound is of particular interest because they can significantly alter the physical and chemical properties of the molecules they are attached to, such as increasing their lipophilicity or altering their electronic characteristics .

Synthesis Analysis

The synthesis of compounds related to 3,5-bis(trifluoromethyl)benzonitrile involves several steps, including bromination, carboxylation, and chlorination, as demonstrated in the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride . Additionally, the synthesis of bis(trifluoromethyl)-substituted perylene tetracarboxylic bis(benzimidazole) indicates the efficiency of introducing trifluoromethyl groups into complex molecules . The use of 1,3-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis further exemplifies the versatility of trifluoromethyl-substituted benzene derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing the 3,5-bis(trifluoromethyl) moiety has been studied using various spectroscopic methods and X-ray crystallography. For instance, the structure of a compound with a similar bis(trifluoromethyl)phenoxy group was confirmed by X-ray single-crystal determination and compared with computational methods . The large bond angles around phosphorus atoms observed in the X-ray crystallography of bis(phosphonio) derivatives also reflect the influence of the trifluoromethyl groups on the molecular geometry .

Chemical Reactions Analysis

The reactivity of 3,5-bis(trifluoromethyl)benzonitrile derivatives has been explored in various chemical reactions. For example, the addition of amines to a related compound resulted in a color change due to ion-pair formations, indicating the potential for proton transfer reactions . The click reaction of a bis(trifluoromethyl)phenoxy compound with sugar azide to form a triazole ring demonstrates the compound's utility in synthesizing novel materials .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups can significantly impact the physical and chemical properties of a compound. For instance, the optical properties of bis(trifluoromethyl)-substituted PTCBI regioisomers differ from one another, highlighting the effect of trifluoromethyl groups on the electronic properties of the compound . The redox properties of bis(phosphoryl) and bis(phosphonio) derivatives also illustrate the influence of the trifluoromethyl groups on the compound's electrochemical behavior . The thermal stability of a bis(trifluoromethyl)-substituted dithiazolyl radical suggests that these groups can enhance the stability of certain compounds10.

Scientific Research Applications

Preparation and Safety in Organic Synthesis

An improved methodology for bromination and the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from 3,5-bis(trifluoromethyl)benzonitrile is described. This process is essential for the safe creation of potentially explosive Grignard reagents, which can be utilized in advanced organic syntheses (Leazer et al., 2003).

Photochemical and Photophysical Properties

The photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups have been studied. These compounds demonstrate potential as photosensitizers in photocatalytic applications, such as photodynamic therapy for cancer (Ahmetali et al., 2019).

Antimicrobial Activities

Novel derivatives containing 3,5-bis(trifluoromethyl)benzonitrile have been synthesized and evaluated for antimicrobial properties. These derivatives show potential as effective antimicrobial agents, broadening the scope of applications in medical and pharmaceutical research (Al‐Azmi & Mahmoud, 2020).

Actinide Chemistry

In the field of inorganic chemistry, particularly concerning actinides, 3,5-bis(trifluoromethyl)benzonitrile has been used to study thorium(IV) and uranium(IV) ketimide complexes. These studies provide insights into the unique electronic structures and bonding in organometallic actinide compounds (Jantunen et al., 2004).

Safety And Hazards

When handling “3,5-Bis(trifluoromethyl)benzonitrile”, it is recommended to wear personal protective equipment/face protection, avoid dust formation, and avoid contact with eyes, skin, or clothing . It should not be ingested, and if swallowed, immediate medical assistance should be sought . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKHHAOIHXHOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181588
Record name 3,5-Bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzonitrile

CAS RN

27126-93-8
Record name 3,5-Bis(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27126-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27126-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-BIS(TRIFLUOROMETHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2P78CB3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)benzonitrile
Reactant of Route 3
3,5-Bis(trifluoromethyl)benzonitrile
Reactant of Route 4
3,5-Bis(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3,5-Bis(trifluoromethyl)benzonitrile

Citations

For This Compound
79
Citations
VA Soloshonok, M Yasumoto - Journal of fluorine chemistry, 2006 - Elsevier
This paper describes an efficient, practical synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination of 3,5-bis(trifluoromethyl)benzaldehyde with benzylamine. …
Number of citations: 17 www.sciencedirect.com
CR Turlington, J Morris, PS White… - …, 2014 - ACS Publications
Exploring Oxidation of Half-Sandwich Rhodium Complexes: Oxygen Atom Insertion into the Rhodium–Carbon Bond of κ2-Coordinated 2-Phenylpyridine | Organometallics ACS ACS …
Number of citations: 32 pubs.acs.org
CR Turlington, PS White, M Brookhart… - Journal of the …, 2014 - ACS Publications
The oxidation of [Ir(Cp*)(phpy)(NCAr F )][B(Ar F ) 4 ] (1; Cp* = η 5 -pentamethylcyclopentadienyl, phpy = 2-phenylene-κC 1′ -pyridine-κN, NCAr F = 3,5-bis(trifluoromethyl)benzonitrile, B…
Number of citations: 33 pubs.acs.org
CR Turlington, DP Harrison, PS White… - Inorganic …, 2013 - ACS Publications
The new complexes [Ir(Cp*)(phpy)3,5-bis(trifluoromethyl)benzonitrile] + (1-NCAr + ) and [Ir(Cp*)(phpy)(styrene)] + (1-Sty + , Cp* = η 5 -pentamethylcyclopentadienyl, phpy = 2-phenylene…
Number of citations: 27 pubs.acs.org
Y Zhu, CS Day, AC Jones - Organometallics, 2013 - ACS Publications
In our article, we identified two errors regarding the comparison of enol ether equilibrium constants to hydrocarbon alkene equilibrium constants (article p 7334, paragraph below Table 1…
Number of citations: 2 pubs.acs.org
MD Doherty, S Trudeau, PS White, JP Morken… - …, 2007 - ACS Publications
Palladium(II)-catalyzed ethylene oligomerization reactions using a new [(P ∧ N)Pd(CH 3 )(NCAr F )][SbF 6 ] complex, 2b (P ∧ N = phosphine−oxazoline, Ar F = 3,5-(CF 3 ) 2 C 6 H 3 ), …
Number of citations: 66 pubs.acs.org
DM Sharma, B Punji - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Selective hydrogenation/reductive amination of nitriles to secondary amines catalyzed by an inexpensive and user‐friendly cobalt complex, (Xantphos)CoCl 2 , is reported. The use of (…
Number of citations: 25 onlinelibrary.wiley.com
B Paul, RR Schrock, C Tsay - Organometallics, 2021 - ACS Publications
Mo(N-t-Bu)(Adene)(Me 2 Pyr) 2 (2a) (Adene = 2-Adamantylidene, Me 2 Pyr = 2,5-dimethylpyrrolide) and Mo(NAr)(Adene)(Me 2 Pyr) 2 (2b) (Ar = 2,6-diisopropylphenyl) were prepared …
Number of citations: 4 pubs.acs.org
AS Nair, AK Singh, A Kumar, S Kumar, S Sukumaran… - Processes, 2022 - mdpi.com
As people around the world regard 2020 as the year of COVID-19, the medical community considers this year to be the second-best year, shared with the year 1996, with respect to the …
Number of citations: 23 www.mdpi.com
SA Urbin, T Pintauer, P White, M Brookhart - Inorganica Chimica Acta, 2011 - Elsevier
Synthesis of a series of cationic “wrap-around” complexes, η 3 -, η 2 - (CH 2 –CH–CHR–CH 2 –CH 2 –CHCHX) Pd(II)L + (R=H, CH 3 ; X=H, Cl, CO 2 Me; L=PPh 3 , P(C 4 H 4 N) 3 ), is …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.